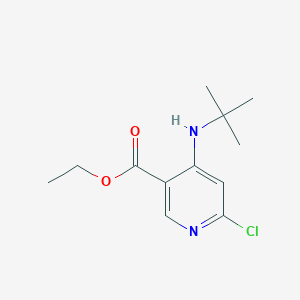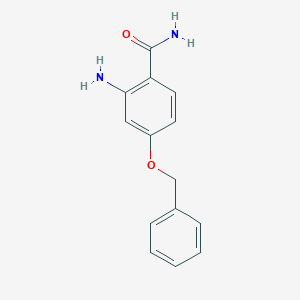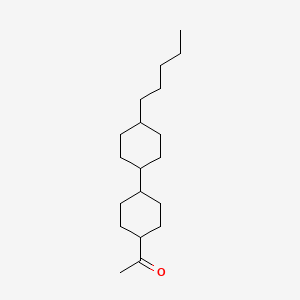
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone is a synthetic organic compound that features a cyclohexanone core substituted with a hydroxy group and a thiazole ring bearing a methanesulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone typically involves multi-step organic reactions. A possible synthetic route could start with the cyclohexanone core, which undergoes functionalization to introduce the hydroxy group and the thiazole ring. The methanesulfonyl group can be introduced via sulfonation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group in the cyclohexanone core can be reduced to a secondary alcohol.
Substitution: The thiazole ring can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., methanesulfonyl chloride).
Major Products
- Oxidation of the hydroxy group yields ketones or carboxylic acids.
- Reduction of the ketone group yields secondary alcohols.
- Substitution reactions on the thiazole ring yield various substituted thiazoles.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-(2-methylthiazol-5-yl)-cyclohexanone: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-Hydroxy-4-(2-chlorothiazol-5-yl)-cyclohexanone: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may confer unique properties, such as increased solubility or enhanced reactivity, compared to its analogs.
Propiedades
Fórmula molecular |
C10H13NO4S2 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
4-hydroxy-4-(2-methylsulfonyl-1,3-thiazol-5-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13NO4S2/c1-17(14,15)9-11-6-8(16-9)10(13)4-2-7(12)3-5-10/h6,13H,2-5H2,1H3 |
Clave InChI |
LZABXQQOXKTKOJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(S1)C2(CCC(=O)CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)











![2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8600065.png)
